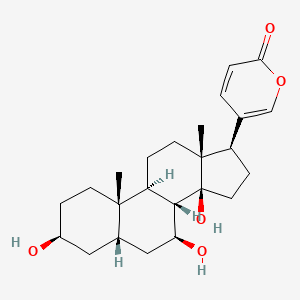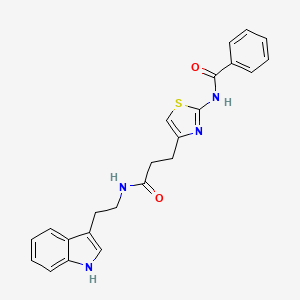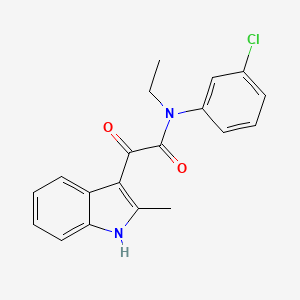
4-methyl-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide is a benzoyl thiourea derivative . It has been extensively studied in coordination chemistry due to its suitable C=O and C=S functional groups, which make it a useful chelating agent . It has found extensive applications in the fields of medicine, agriculture, and analytical chemistry .
Synthesis Analysis
This compound has been synthesized and covalently bonded to silica, creating a new heterogeneous catalyst labeled as RHACP2 . The SEM image of this hybrid thiourea silicate shows aggregate particles .Molecular Structure Analysis
The dihedral angle between the planes of the benzene and pyridine rings is 26.86 (9) . The C=O bond length of 1.225 (2) A˚ is comparable to that observed in N-benzoyl-N0-phenylthiourea . The C—N bond lengths are in the range 1.328 (2)–1.417 (2) A˚, shorter than the normal single C—N bond length (1.469 A˚), indicating partial double-bond character owing to the resonance effect at the carbonylthiourea moiety .Chemical Reactions Analysis
In most benzoyl thiourea derivatives, an intramolecular N—H O hydrogen bond leads to the formation of an S(6) ring . An intramolecular C—H S interaction also generates an S(6) ring .Aplicaciones Científicas De Investigación
- RHACP2 , a heterogeneous catalyst derived from 4-methyl-N-[(5-methylpyridin-2-yl)carbamothioyl]benzamide, has been covalently bonded to silica. It exhibits promising catalytic activity in various reactions . Researchers are exploring its potential in green chemistry and industrial processes.
- The compound has been evaluated for its antibacterial properties. Researchers measured the diameter of the inhibition zone around a disc to assess its effectiveness against bacterial growth . Further studies could explore its mechanism of action and potential applications in medicine or antimicrobial coatings.
Catalysis and Heterogeneous Catalysts
Antibacterial Activity
Mecanismo De Acción
Target of Action
Benzoyl thiourea derivatives, to which this compound belongs, are known to have suitable c=o and c=s functional groups, making them useful chelating agents due to their ability to encapsulate metal ions into their coordinating moiety .
Mode of Action
The mode of action of 4-methyl-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide involves interactions with its targets through its functional groups. The C=O and C=S bonds lie to opposite sides of the molecule . The C—N bond lengths are shorter than the normal single C—N bond length, indicating partial double-bond character owing to the resonance effect at the carbonylthiourea moiety .
Biochemical Pathways
Benzoyl thiourea derivatives are known to have extensive applications in the fields of medicine, agriculture, and analytical chemistry .
Result of Action
Thioureas, to which this compound belongs, are known to exhibit a wide range of biological activities including anti-cancer, antifungal, and as agrochemicals .
Action Environment
The compound was synthesized and covalently bonded to silica, forming a new heterogeneous catalyst labeled as rhacp2 . This suggests that the compound’s action may be influenced by its physical and chemical environment.
Propiedades
IUPAC Name |
4-methyl-N-[(5-methylpyridin-2-yl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-10-3-6-12(7-4-10)14(19)18-15(20)17-13-8-5-11(2)9-16-13/h3-9H,1-2H3,(H2,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFOXALMMBZAEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=NC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-amino-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1-(4-methylphenyl)pyrimidin-4-one](/img/structure/B2467543.png)
![N-[2-(1,3-benzodioxol-5-ylmethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2467544.png)



![4-methyl-N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B2467551.png)


![3-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2467555.png)


![methyl 2-(2-((8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)thio)acetamido)benzoate](/img/structure/B2467561.png)